molecular formula C12H12ClFN2 B1621837 4-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazole CAS No. 387352-96-7

4-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B1621837
M. Wt: 238.69 g/mol
InChI Key: BUPFOZKQZDGWGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis process for “4-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazole” is not available, the synthesis of similar compounds often involves the reaction of the corresponding benzyl alcohol with a suitable reagent .

Scientific Research Applications

Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity

Research on fluorinated compounds, such as 6-fluorobenzo[b]pyran derivatives, has shown significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations. These compounds are synthesized through a series of reactions starting from 6-fluorobenzo[b]pyran-4-one, leading to various derivatives with potential anticancer properties (Hammam et al., 2005).

Synthesis of 3-Amino-4-Fluoropyrazoles

Fluorinated pyrazoles bearing additional functional groups are valuable building blocks in medicinal chemistry. A synthetic strategy for new 3-amino-4-fluoropyrazoles involves the monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines. These compounds are of interest for further functionalization in drug development processes (Surmont et al., 2011).

Photochemical Transformations and Reactions with Alkenes

A study on chloro(4-methylpent-3-en-1-ynyl)carbene, generated by photolysis of 5-chloroethynyl-3,3-dimethyl-3H-pyrazole, explored its IR spectrum, structure, photochemical transformations, and reactions with alkenes. This research provides insights into the synthesis and properties of novel carbene species, contributing to the understanding of their potential applications in organic synthesis (Gvozdev et al., 2021).

Synthesis and Characterization of Isostructural Thiazoles

The synthesis of isostructural thiazoles involving fluorophenyl and chlorophenyl groups showcases the preparation of compounds with potential biological activity. These compounds have been characterized by single-crystal diffraction, indicating their potential as lead compounds in drug discovery (Kariuki et al., 2021).

Anti-Inflammatory and Analgesic Activities of Imidazolyl Acetic Acid Derivatives

Research on imidazolyl acetic acid derivatives, synthesized from 4-fluorobenzylidene and 4-fluorophenyl compounds, demonstrated significant anti-inflammatory and analgesic activities. These findings suggest the potential of these compounds for development as new therapeutic agents (Khalifa & Abdelbaky, 2008).

properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFN2/c1-7-9(8(2)16-15-7)6-10-11(13)4-3-5-12(10)14/h3-5H,6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPFOZKQZDGWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378604
Record name 4-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729197
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazole

CAS RN

387352-96-7
Record name 4-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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